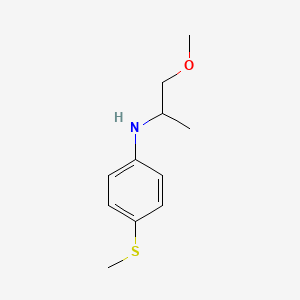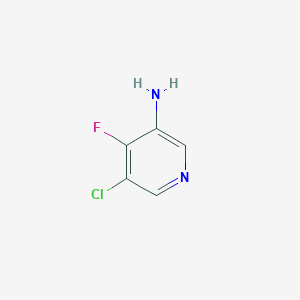![molecular formula C12H19NO2 B13276110 2-{[(4-Ethylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13276110.png)
2-{[(4-Ethylphenyl)methyl]amino}propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(4-Ethylphenyl)methyl]amino}propane-1,3-diol (CAS No. 1487601-91-1) is a chemical compound with the molecular formula C12H19NO2. It has a molecular weight of 209.28 g/mol. This compound is also known by other names, such as 2-amino-2-hydroxymethyl-1,3-propanediol .
Preparation Methods
Synthetic Routes:: The synthetic routes to prepare 2-{[(4-Ethylphenyl)methyl]amino}propane-1,3-diol involve chemical reactions that introduce the amino and hydroxymethyl groups. While specific methods may vary, a common approach includes the reaction of an appropriate precursor with an amine and formaldehyde.
Industrial Production:: Industrial production methods for this compound are not widely documented. research laboratories often synthesize it for specific applications.
Chemical Reactions Analysis
2-{[(4-Ethylphenyl)methyl]amino}propane-1,3-diol can undergo various chemical reactions:
Oxidation: It may be oxidized under suitable conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at the amino or hydroxymethyl positions.
Amine Reagents: Amines (e.g., primary, secondary, or tertiary amines) can react with the precursor to form the amino group.
Formaldehyde: Formaldehyde serves as the source of the hydroxymethyl group.
Acidic or Basic Conditions: These are often used to facilitate the reactions.
Major Products:: The major products depend on the specific reaction conditions. Common products include derivatives with modified functional groups.
Scientific Research Applications
2-{[(4-Ethylphenyl)methyl]amino}propane-1,3-diol finds applications in various scientific fields:
Chemistry: Used as a building block for more complex molecules.
Biology: May be employed in biochemical studies or as a reagent.
Medicine: Investigated for potential therapeutic properties.
Industry: Its unique structure may have applications in materials science.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific use. It could interact with cellular pathways, receptors, or enzymes. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
2-Methyl-1,3-propanediol: A biodegradable glycol used in polymers and coatings.
2-Amino-2-methyl-1,3-propanediol: Used as a buffer component in gel electrophoresis and for protein analysis.
Remember that further exploration and research are essential to fully understand the significance and potential of 2-{[(4-Ethylphenyl)methyl]amino}propane-1,3-diol in various contexts
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
2-[(4-ethylphenyl)methylamino]propane-1,3-diol |
InChI |
InChI=1S/C12H19NO2/c1-2-10-3-5-11(6-4-10)7-13-12(8-14)9-15/h3-6,12-15H,2,7-9H2,1H3 |
InChI Key |
WYEXUADPIZQQOU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



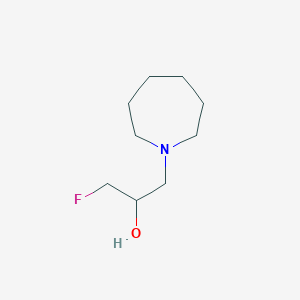
![4-Methyl-2-[(1,2,3-thiadiazol-4-ylmethyl)amino]pentan-1-ol](/img/structure/B13276047.png)
![1-{[(2,6-Difluorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13276049.png)

![3-[(Cyclohex-3-en-1-ylmethyl)amino]propan-1-ol](/img/structure/B13276057.png)
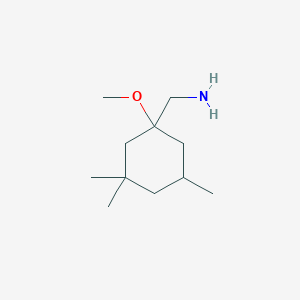

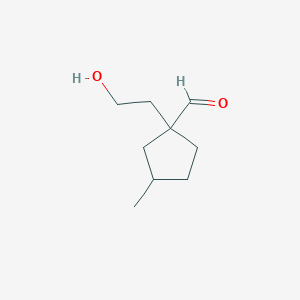
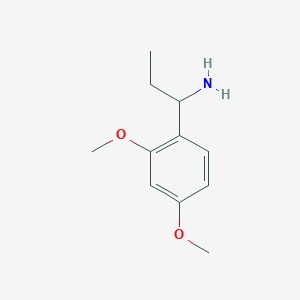
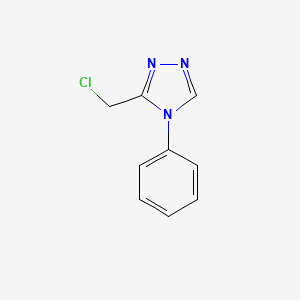
amine](/img/structure/B13276093.png)
